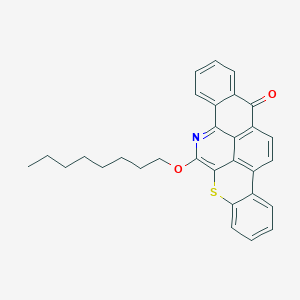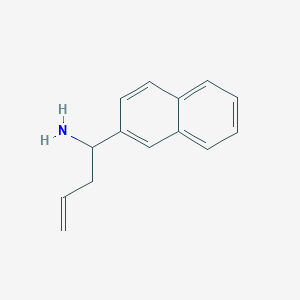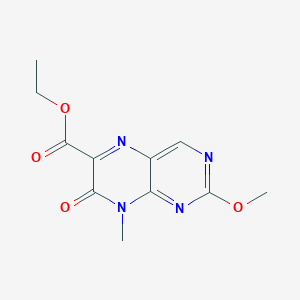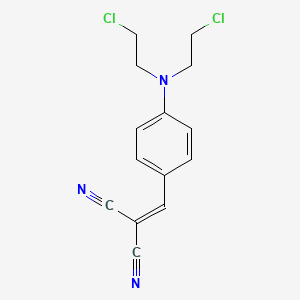
Malononitrile mustard
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Malononitrile mustard is a compound that has garnered significant interest in various fields of science due to its unique chemical properties and reactivity. It is a derivative of malononitrile, which is known for its applications in organic synthesis, pharmaceuticals, and industrial chemistry. This compound is particularly notable for its potential use in medicinal chemistry and as a building block for more complex chemical structures.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Malononitrile mustard can be synthesized through several methods. One common approach involves the dimerization of malononitrile in the presence of a base such as sodium hydride or sodium alkoxide. This reaction yields a dimeric form of malononitrile, which can then be further reacted to produce this compound . Another method involves the reaction of malononitrile with cyanogen chloride in a gas-phase reaction, producing this compound as a byproduct .
Industrial Production Methods
Industrial production of this compound typically involves large-scale gas-phase reactions. The reaction between acetonitrile and cyanogen chloride is a common industrial method, producing significant quantities of this compound . This method is favored due to its efficiency and the relatively low cost of the starting materials.
Análisis De Reacciones Químicas
Types of Reactions
Malononitrile mustard undergoes a variety of chemical reactions, including:
Oxidation: this compound can be oxidized to form various oxidation products, depending on the conditions and reagents used.
Reduction: Reduction reactions can convert this compound into different reduced forms, often involving the use of reducing agents like lithium aluminum hydride.
Substitution: Substitution reactions are common, where this compound reacts with nucleophiles to replace one of its functional groups.
Common Reagents and Conditions
Common reagents used in reactions with this compound include bases like sodium hydride, acids, and various nucleophiles. Reaction conditions often involve solvents such as ethanol or tetrahydrofuran, and temperatures can vary depending on the desired reaction .
Major Products Formed
The major products formed from reactions with this compound depend on the specific reaction conditions. For example, oxidation reactions can produce various oxidized derivatives, while substitution reactions can yield a wide range of substituted products .
Aplicaciones Científicas De Investigación
Malononitrile mustard has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of malononitrile mustard involves its ability to act as an alkylating agent. It reacts with nucleophilic sites on biological molecules, such as thiol and sulfhydryl groups on enzymes. This alkylation can inhibit enzyme activity and disrupt cellular processes . The compound’s reactivity with nucleophiles makes it a potent agent in various chemical and biological applications .
Comparación Con Compuestos Similares
Similar Compounds
Malononitrile: The parent compound of malononitrile mustard, known for its use in organic synthesis and as a precursor for other chemicals.
2-Chlorobenzylidene malononitrile: A derivative used as a riot control agent (tear gas), highlighting the diverse applications of malononitrile derivatives.
Sulfonamide derivatives: These compounds, synthesized from malononitrile, exhibit significant biological activities such as antibacterial and antifungal properties.
Uniqueness
This compound is unique due to its dual functionality as both a nucleophile and an electrophile, allowing it to participate in a wide range of chemical reactions. Its ability to act as an alkylating agent also sets it apart from other malononitrile derivatives, making it particularly valuable in medicinal chemistry and industrial applications .
Propiedades
Número CAS |
4213-30-3 |
|---|---|
Fórmula molecular |
C14H13Cl2N3 |
Peso molecular |
294.2 g/mol |
Nombre IUPAC |
2-[[4-[bis(2-chloroethyl)amino]phenyl]methylidene]propanedinitrile |
InChI |
InChI=1S/C14H13Cl2N3/c15-5-7-19(8-6-16)14-3-1-12(2-4-14)9-13(10-17)11-18/h1-4,9H,5-8H2 |
Clave InChI |
GSEISJCBWGWLDH-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C=C(C#N)C#N)N(CCCl)CCCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


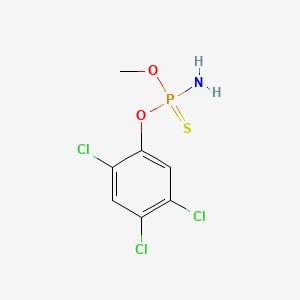
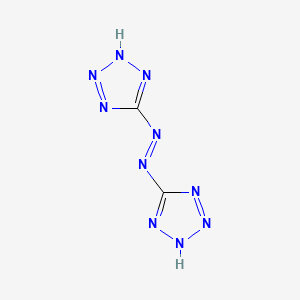
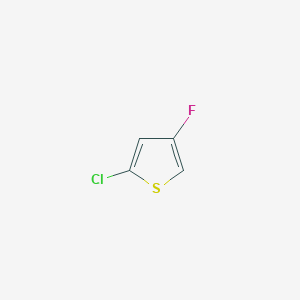
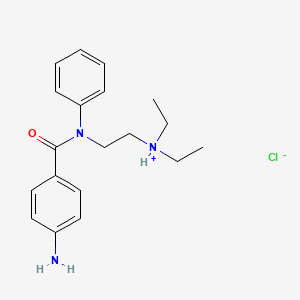
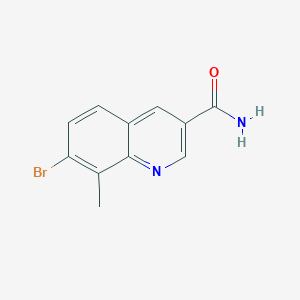
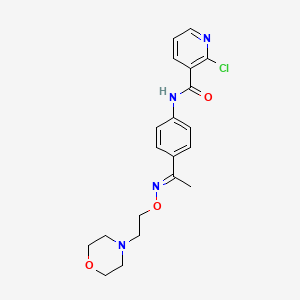
![16-chloro-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-one](/img/structure/B13743484.png)
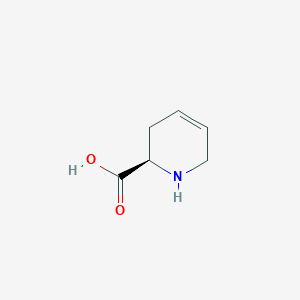
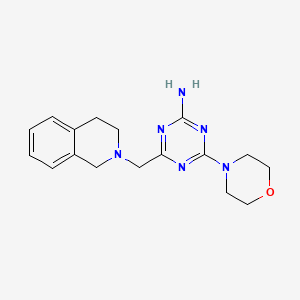
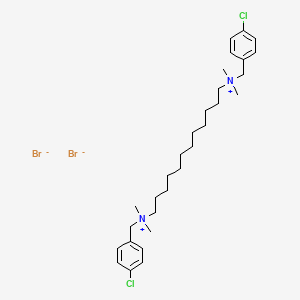
![Bicyclo[3.2.0]hept-6-en-3-one](/img/structure/B13743492.png)
